Cas no 1896024-27-3 (3-(2,4,6-trifluorophenoxy)pyrrolidine)
3-(2,4,6-trifluorophenoxy)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,4,6-trifluorophenoxy)pyrrolidine
- EN300-1999814
- 1896024-27-3
-
- Inchi: 1S/C10H10F3NO/c11-6-3-8(12)10(9(13)4-6)15-7-1-2-14-5-7/h3-4,7,14H,1-2,5H2
- InChI Key: ZYVRWZGQPYFJPK-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1OC1CNCC1)F)F
Computed Properties
- Exact Mass: 217.07144843g/mol
- Monoisotopic Mass: 217.07144843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 21.3Ų
3-(2,4,6-trifluorophenoxy)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1999814-0.05g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-1999814-0.1g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-1999814-0.25g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1999814-0.5g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1999814-1.0g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1999814-2.5g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-1999814-5.0g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1999814-10.0g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 10g |
$4545.0 | 2023-06-01 | ||
| Enamine | EN300-1999814-1g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-1999814-5g |
3-(2,4,6-trifluorophenoxy)pyrrolidine |
1896024-27-3 | 5g |
$3065.0 | 2023-09-16 |
3-(2,4,6-trifluorophenoxy)pyrrolidine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 3-(2,4,6-trifluorophenoxy)pyrrolidine
3-(2,4,6-Trifluorophenoxy)Pyrrolidine: A Comprehensive Overview
3-(2,4,6-Trifluorophenoxy)pyrrolidine, with the CAS number 1896024-27-3, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct molecular structure, which combines a pyrrolidine ring with a trifluorophenoxy substituent. The combination of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The pyrrolidine ring is a five-membered heterocyclic compound that is widely used in the synthesis of bioactive molecules due to its ability to enhance the solubility and bioavailability of drugs. The trifluorophenoxy group, on the other hand, introduces significant electronic effects and lipophilicity, which can influence the compound's interactions with biological targets. These properties make 3-(2,4,6-trifluorophenoxy)pyrrolidine an attractive scaffold for the design of novel therapeutic agents.
Recent studies have highlighted the potential of 3-(2,4,6-trifluorophenoxy)pyrrolidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent activity against several cancer cell lines. The researchers found that the trifluorophenoxy substituent played a crucial role in enhancing the compound's cytotoxicity and selectivity. This finding has opened new avenues for the development of anticancer drugs with improved efficacy and reduced side effects.
In addition to its anticancer potential, 3-(2,4,6-trifluorophenoxy)pyrrolidine has also shown promise in the treatment of neurological disorders. A 2020 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of this compound exhibited significant neuroprotective effects in animal models of Parkinson's disease. The researchers attributed these effects to the compound's ability to modulate key signaling pathways involved in neuronal survival and function.
The synthetic accessibility of 3-(2,4,6-trifluorophenoxy)pyrrolidine is another factor that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One notable method involves the nucleophilic substitution of a trifluoromethylated phenol with a pyrrolidine derivative under mild conditions. This approach not only simplifies the synthesis but also allows for easy functionalization at various positions on the molecule.
The pharmacokinetic properties of 3-(2,4,6-trifluorophenoxy)pyrrolidine have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilic nature enhances its ability to cross biological membranes, while its stability under physiological conditions ensures prolonged activity in vivo. These characteristics are essential for developing drugs with optimal therapeutic indices.
In conclusion, 3-(2,4,6-trifluorophenoxy)pyrrolidine (CAS number 1896024-27-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable pharmacological properties make it an attractive scaffold for the design and development of novel therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, further solidifying its position as a valuable tool in drug discovery.
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